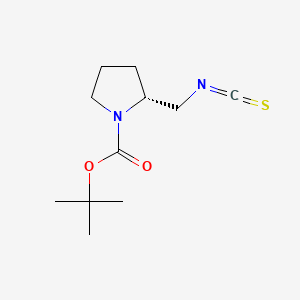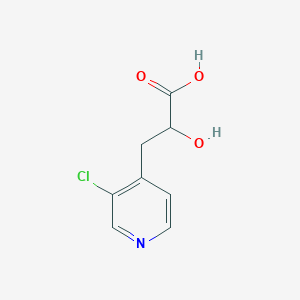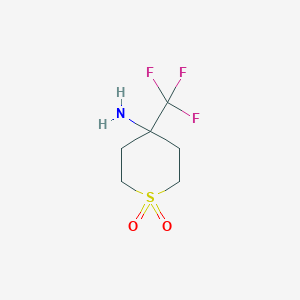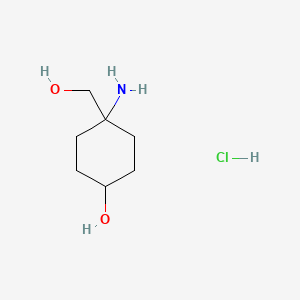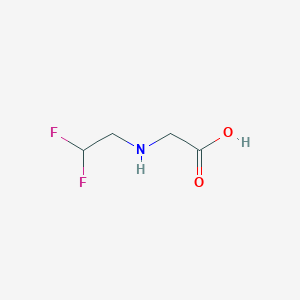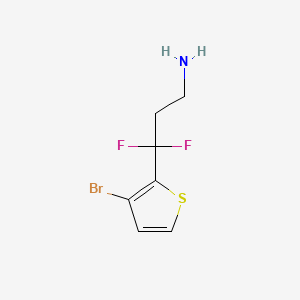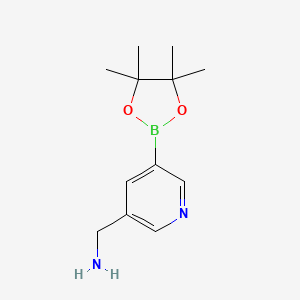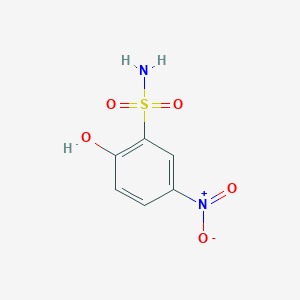
1,1,1-Trifluoro-4-phenyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-phenyl-2-butanol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenyl-2-butanol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with benzylmagnesium chloride, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-phenyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-phenyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-4-phenyl-2-butanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-2-butanol
- 1,1,1-Trifluoro-4-phenylbutan-2-ol
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-4-phenyl-2-butanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a trifluoromethyl group and a phenyl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-phenylbutan-2-ol |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Clave InChI |
DPWYMKBFPOUIEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


